L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine
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Overview
Description
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine is a pentapeptide composed of the amino acids L-histidine, L-proline, L-threonine, L-cysteine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-cysteine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-threonine, L-proline, and L-histidine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated peptide synthesizers to perform the sequential addition of amino acids.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with various functional groups.
Scientific Research Applications
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in target proteins, affecting their function. Additionally, the peptide can influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can be compared with other similar peptides, such as:
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-arginine: Similar structure but with arginine instead of lysine, which may affect its charge and binding properties.
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-serine: Similar structure but with serine instead of lysine, which may influence its hydrophilicity and reactivity.
The uniqueness of this compound lies in its specific sequence and the presence of functional groups that contribute to its distinct biological activities and applications.
Properties
CAS No. |
915775-35-8 |
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Molecular Formula |
C24H40N8O7S |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H40N8O7S/c1-13(33)19(22(36)30-17(11-40)20(34)29-16(24(38)39)5-2-3-7-25)31-21(35)18-6-4-8-32(18)23(37)15(26)9-14-10-27-12-28-14/h10,12-13,15-19,33,40H,2-9,11,25-26H2,1H3,(H,27,28)(H,29,34)(H,30,36)(H,31,35)(H,38,39)/t13-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
KURDEGJYZIYATQ-PFFQMSPKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
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